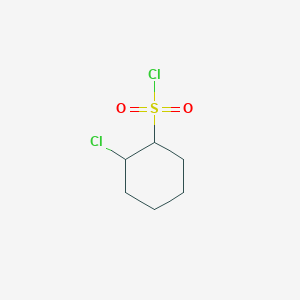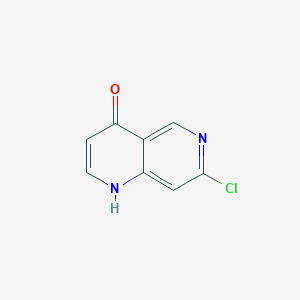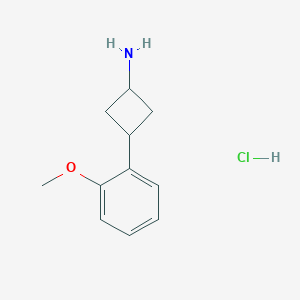![molecular formula C9H16ClNO B1463645 4-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185300-91-7](/img/structure/B1463645.png)
4-[(2-Propynyloxy)methyl]piperidine hydrochloride
Descripción general
Descripción
“4-[(2-Propynyloxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H16ClNO . It has a molecular weight of 189.68244 .
Molecular Structure Analysis
The InChI code for “4-[(2-Propynyloxy)methyl]piperidine hydrochloride” is 1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Neuroleptic and Analgesic Activities
Some derivatives of piperidine, such as those with a p-fluorobutyrophenone chain on nitrogen, have been synthesized and evaluated for their ability to interact simultaneously with opioid and dopamine receptors. These compounds, including propionyloxy derivatives, have shown a good combination of analgesic and neuroleptic activities, indicating their potential in pain management and neuroleptic treatments. The beta-configuration of these compounds, particularly with a 3-methyl substituent on the piperidine ring, was more active not only for analgesic but also for neuroleptic activity, highlighting the stereochemical importance in their pharmacological effects (Iorio, Reymer, & Frigeni, 1987).
Metabolic Studies
The compound "3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride" has shown to reduce food intake and weight gain in obese rats when administered chronically. This suggests its potential in the study of obesity and metabolic disorders by impacting free fatty acid concentrations in obese rats treated for an extended period (Massicot, Steiner, & Godfroid, 1985).
Synthesis of Novel Compounds
The synthesis and biological evaluation of derivatives of 4-hydroxy-piperidine and 4-N-methyl piperazine as anti-inflammatory agents have been explored. These compounds were tested for their antioxidant activity and their ability to interact with stable free radicals, as well as for their anti-inflammatory effects using the carrageenin-induced mice paw edema model. Both anti-inflammatory and antioxidant activities depended on structural characteristics of the synthesized compounds, indicating their potential therapeutic benefits in inflammation and oxidative stress-related conditions (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
4-(prop-2-ynoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNLIHIBEOPEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Propynyloxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)


![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)



![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)

![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
